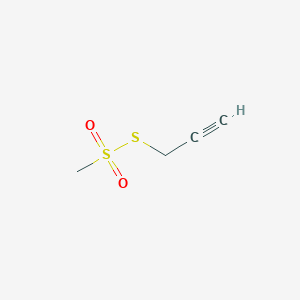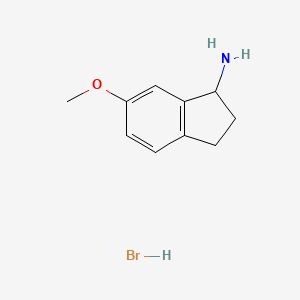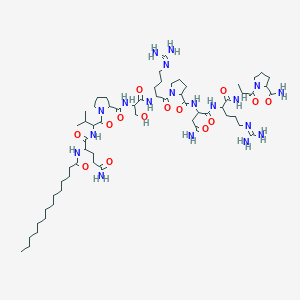
myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a myristoyl group attached to the N-terminal glutamine residue, which enhances its stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminal glutamine residue through an acylation reaction using myristic acid or its activated derivative.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved through SPPS by incorporating different amino acids during the synthesis process.
Major Products Formed
Oxidation: Formation of sulfoxides and disulfides.
Reduction: Regeneration of thiol groups from disulfides.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based therapeutics.
Wirkmechanismus
The mechanism of action of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to proteins involved in cellular signaling, such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can influence pathways related to cell growth, differentiation, and apoptosis by altering the phosphorylation status of key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myristoyl-Gly-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2: Similar structure but with glycine instead of glutamine at the N-terminal.
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Gly-NH2: Similar structure but with glycine at the C-terminal instead of proline.
Uniqueness
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is unique due to the presence of the myristoyl group, which enhances its stability and bioavailability.
Eigenschaften
Molekularformel |
C61H107N19O14 |
|---|---|
Molekulargewicht |
1330.6 g/mol |
IUPAC-Name |
N-[1-[2-[[1-[[1-[2-[[4-amino-1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70) |
InChI-Schlüssel |
IFTSFTVOMZTNME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


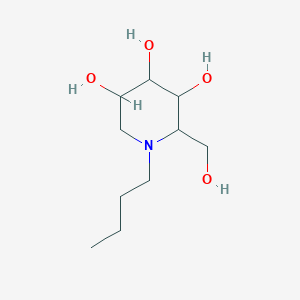
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
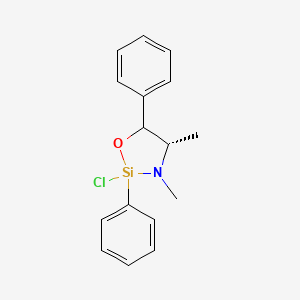
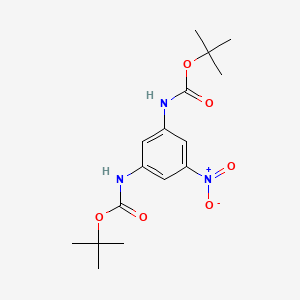




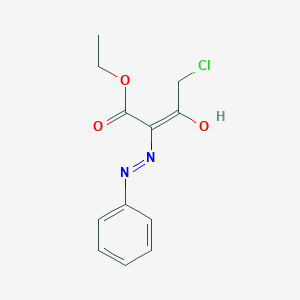
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
